molecular formula C13H13NO2 B6289125 (2-(Benzyloxy)pyridin-4-yl)methanol CAS No. 156367-50-9

(2-(Benzyloxy)pyridin-4-yl)methanol

Cat. No. B6289125
CAS RN: 156367-50-9
M. Wt: 215.25 g/mol
InChI Key: YMDSQKHPXSUJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-(Benzyloxy)pyridin-4-yl)methanol” is a chemical compound that is commonly used as an organic building block in the synthesis of various organic molecules. It has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .


Molecular Structure Analysis

The molecular structure of “(2-(Benzyloxy)pyridin-4-yl)methanol” consists of a pyridine ring attached to a methanol group through a benzyloxy group . The InChI code for this compound is 1S/C13H13NO2/c15-9-12-7-4-8-14-13 (12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 .


Physical And Chemical Properties Analysis

“(2-(Benzyloxy)pyridin-4-yl)methanol” is a white crystalline powder. It has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .

Scientific Research Applications

Synthesis and Catalysis

  • Environmentally Benign Synthesis : A study by Ágai et al. (2004) presents a scalable and environmentally friendly method to synthesize 2- and 4-substituted benzylpiperidines, including (2-(Benzyloxy)pyridin-4-yl)methanol. The process involves temperature-programmed deoxygenation and heteroaromatic ring saturation using a Pd/C catalyst, highlighting the importance of temperature, acidity, and substrate structure in selectivity (Ágai et al., 2004).

  • Catalytic Reduction and Synthesis : Yamanaka (1959) reports on the catalytic reduction of compounds similar to (2-(Benzyloxy)pyridin-4-yl)methanol, emphasizing new types of reactions and synthesis pathways using palladium-carbon and Raney nickel as catalysts (Yamanaka, 1959).

Material Science and Chemistry

  • Corrosion Inhibition : Ma et al. (2017) investigated derivatives of (2-(Benzyloxy)pyridin-4-yl)methanol as corrosion inhibitors for mild steel in acidic environments. The study demonstrates how these compounds effectively prevent corrosion, with computational chemistry studies supporting their practical application (Ma et al., 2017).

  • Complex Synthesis and Structure Studies : Bourosh et al. (2018) synthesized coordination compounds using derivatives of (2-(Benzyloxy)pyridin-4-yl)methanol. They focused on the synthesis, structure, and physicochemical properties, providing insights into the development of molecular complexes (Bourosh et al., 2018).

Biocatalysis and Green Chemistry

  • Biocatalytic Synthesis of Enantiopure Alcohols : Xu et al. (2017) explored the biocatalytic synthesis of enantiopure alcohols, demonstrating how (2-(Benzyloxy)pyridin-4-yl)methanol derivatives can be effectively synthesized using a Cryptococcus sp. whole-cell biocatalyst. This approach emphasizes the role of green chemistry in producing chiral syntheses (Xu et al., 2017).

properties

IUPAC Name

(2-phenylmethoxypyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDSQKHPXSUJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzyloxy)pyridin-4-yl)methanol

Synthesis routes and methods

Procedure details

A suspension of lithium aluminum hydride (3.0 g) in diethyl ether (300 mL) was cooled on ice in a nitrogen atmosphere, and then a solution of methyl 2-(benzyloxy)isonicotinate (13.07 g) in diethyl ether (50 mL) wad added dropwise thereinto over 1.5 hours. After stirring for 1 hour, water (3 mL), 5N aqueous sodium hydroxide solution (3 mL) and water (9 mL) were successively added dropwise thereinto under ice-cooling. The insoluble matters were filtered off and washed with diethyl ether, and the filtrate was concentrated. After diethyl ether was added to the residue, the solution was dried over anhydrous sodium sulfate and then concentrated. The residue was purified by silica gel column chromatography to give the title compound as a pale red oil (9.57 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
13.07 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Benzyloxy)pyridin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-(Benzyloxy)pyridin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2-(Benzyloxy)pyridin-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2-(Benzyloxy)pyridin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-(Benzyloxy)pyridin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-(Benzyloxy)pyridin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.